molecular formula C11H11BO2 B3161119 (Naphthalen-2-ylmethyl)boronic acid CAS No. 86819-98-9

(Naphthalen-2-ylmethyl)boronic acid

Cat. No.: B3161119
CAS No.: 86819-98-9
M. Wt: 186.02 g/mol
InChI Key: FJZYKRAQRGAWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Naphthalen-2-ylmethyl)boronic acid is an organoboron compound with the molecular formula C11H11BO2. It is characterized by the presence of a boronic acid group attached to a naphthalene ring via a methylene bridge. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

(Naphthalen-2-ylmethyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves the interaction of this compound with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction is a widely applied method for forming carbon-carbon bonds . The products of this reaction can be used in various downstream applications, including the synthesis of complex organic compounds .

Pharmacokinetics

It is known that boronic acids are generally stable and readily prepared , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain boronic acids, including this compound, may decompose in air , suggesting that the stability and efficacy of this compound could be affected by exposure to oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-ylmethyl)boronic acid typically involves the borylation of naphthalene derivatives. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents efficiently and ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (Naphthalen-2-ylmethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Electrophiles: For substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: (Naphthalen-2-ylmethyl)boronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable boronate esters with diols makes it particularly valuable in biological and medicinal chemistry .

Properties

IUPAC Name

naphthalen-2-ylmethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,13-14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZYKRAQRGAWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC2=CC=CC=C2C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290362
Record name B-(2-Naphthalenylmethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86819-98-9
Record name B-(2-Naphthalenylmethyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86819-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Naphthalenylmethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Naphthalen-2-ylmethyl)boronic acid
Reactant of Route 2
(Naphthalen-2-ylmethyl)boronic acid
Reactant of Route 3
(Naphthalen-2-ylmethyl)boronic acid
Reactant of Route 4
(Naphthalen-2-ylmethyl)boronic acid
Reactant of Route 5
(Naphthalen-2-ylmethyl)boronic acid
Reactant of Route 6
(Naphthalen-2-ylmethyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.